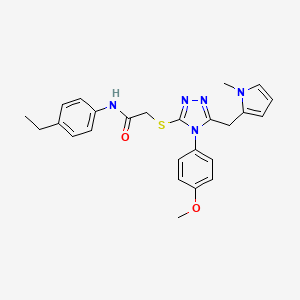

![molecular formula C21H19N3OS B2546691 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-51-7](/img/structure/B2546691.png)

2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

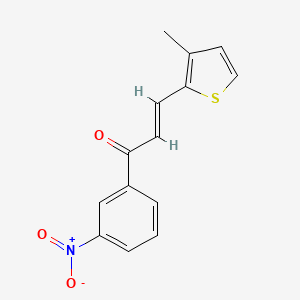

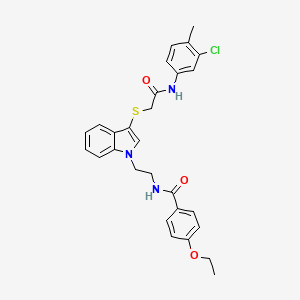

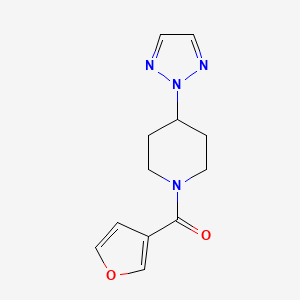

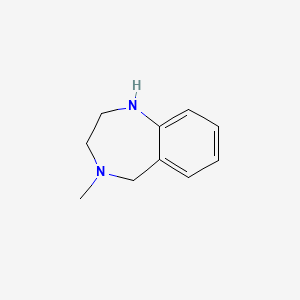

The compound "2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of pyrrolopyrimidinone, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential biological activity, possibly related to anti-inflammatory or anti-proliferative effects, as indicated by the studies on similar compounds .

Synthesis Analysis

The synthesis of pyrrolopyrimidinone derivatives typically involves the formation of the pyrrolopyrimidine core followed by various functionalization reactions. For instance, the synthesis of related compounds has been achieved through multi-component reactions, as seen in the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using ketones, ethyl cyanoacetate, sulfur, and formamide . Similarly, the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols involves the introduction of an arylmethylthio group at the 2-position . These methods emphasize step economy and reduced catalyst loading, which are desirable for efficient synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidinones is characterized by a fused pyrrole and pyrimidine ring system. The presence of substituents like ethylthio, phenyl, and m-tolyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets. The structural characterization of similar compounds is typically performed using elemental analysis and spectral data .

Chemical Reactions Analysis

Pyrrolopyrimidinones can undergo various chemical reactions depending on the functional groups present. For example, the synthesis of 2-substituted pyrazolopyrimidinones involves the reduction of nitroso compounds followed by condensation with formamide . The presence of a thioether group, as in the ethylthio substituent, may allow for further functionalization through reactions with electrophiles or nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's pharmacokinetic profile. For instance, the presence of an ethylthio group may increase lipophilicity, potentially enhancing cell membrane permeability . The pharmacological properties of related compounds have been explored, with some showing anti-inflammatory, analgesic, and antimicrobial activities .

Applications De Recherche Scientifique

Antifolate Activity and Antitumor Agents

One study focused on synthesizing classical and nonclassical antifolates, including derivatives of pyrrolo[2,3-d]pyrimidines, as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds exhibited significant inhibitory effects on human DHFR and tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).

Nonlinear Optical (NLO) Properties

Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has shown significant promise in nonlinear optics (NLO) fields. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies confirm these compounds' structural parameters and NLO properties, suggesting their potential in optoelectronic applications (Hussain et al., 2020).

Synthesis and Biological Evaluation

Several studies have explored the synthesis of novel derivatives with anticipated antimicrobial, antitubercular, and anti-inflammatory activities. These investigations involve synthesizing various pyrimidine and pyrrolopyrimidine derivatives, testing their biological activity against a range of microbial strains, and evaluating their potential as antimicrobial agents (Youssef et al., 2011), (Kamdar et al., 2011).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis approaches for pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, demonstrating the efficiency and potential environmental benefits of these methods. Such studies contribute to the green chemistry field by optimizing reaction conditions and exploring the properties of the synthesized compounds (Mohsenimehr et al., 2014).

Mécanisme D'action

Target of Action

The compound 2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been studied as a potential antitubercular agent . Its primary targets are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria from growing or reproducing.

Result of Action

The result of the action of this compound is the inhibition of the growth or reproduction of Mycobacterium tuberculosis. This is evidenced by its observed antimycobacterial activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-9-5-4-6-10-15)13-22-19(18)20(25)24(21)16-11-7-8-14(2)12-16/h4-13,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHOPLCNWHYWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)